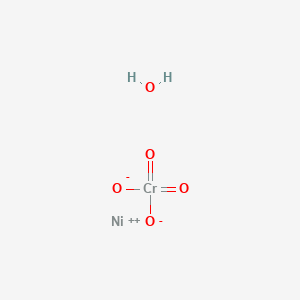

NICKEL(2+) CHROMATE(2-) HYDRATE

Description

Nickel(2+) chromate(2-) hydrate (hypothetical formula: NiCrO₄·nH₂O) is a hydrated inorganic compound containing nickel in the +2 oxidation state and chromate (CrO₄²⁻) as the counterion. Hydrated nickel chromates are typically used in specialized industrial applications, including corrosion-resistant coatings, pigments, or catalysts.

Properties

IUPAC Name |

dioxido(dioxo)chromium;nickel(2+);hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.Ni.H2O.4O/h;;1H2;;;;/q;+2;;;;2*-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYIDLOYOXOHOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-][Cr](=O)(=O)[O-].[Ni+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrH2NiO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dioxido(dioxo)chromium;nickel(2+);hydrate typically involves the reaction of chromium trioxide with nickel(II) nitrate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired compound. The general reaction can be represented as follows: [ \text{CrO}_3 + \text{Ni(NO}_3\text{)}_2 \rightarrow \text{CrNiO}_4 ]

Industrial Production Methods: In industrial settings, the production of dioxido(dioxo)chromium;nickel(2+);hydrate involves large-scale reactions using high-purity starting materials. The process includes steps such as dissolution, precipitation, filtration, and drying to obtain the final product. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: NICKEL(2+) CHROMATE(2-) HYDRATE undergoes various chemical reactions, including:

Oxidation: The compound can act as an oxidizing agent in redox reactions.

Reduction: It can be reduced to lower oxidation states under specific conditions.

Substitution: Ligand exchange reactions can occur, where the oxygen atoms are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are used.

Substitution: Ligand exchange reactions are typically carried out in the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.

Major Products:

Oxidation: The major products include higher oxidation state compounds of chromium and nickel.

Reduction: The products are lower oxidation state compounds, such as chromium(III) and nickel(I) complexes.

Substitution: The products depend on the nature of the substituting ligands.

Scientific Research Applications

Scientific Research Applications

-

Catalysis

Nickel(II) chromate has been utilized as a catalyst in organic synthesis reactions, particularly in the oxidation of alcohols to aldehydes and ketones. Its catalytic properties allow for efficient transformations under mild conditions, making it valuable in synthetic organic chemistry. -

Environmental Studies

Due to its toxicological profile, nickel(II) chromate is often studied in environmental science. Research has focused on its effects on soil and water quality, particularly in areas contaminated by industrial activities. Studies indicate that nickel(II) chromate can lead to significant ecological damage, including DNA mutations in various organisms . -

Material Science

Nickel(II) chromate is employed in the development of corrosion-resistant coatings for metals. Its ability to form stable oxide layers enhances the durability of metal surfaces in harsh environments, making it suitable for applications in aerospace and automotive industries. -

Biological Research

The compound is also investigated for its role as a carcinogen. Studies have demonstrated that chronic exposure to nickel compounds can lead to increased cancer risk due to DNA damage mechanisms . This research is crucial for understanding the health impacts associated with occupational exposure.

Case Study 1: Catalytic Efficiency

In a study published by the American Chemical Society, nickel(II) chromate was evaluated for its effectiveness in catalyzing the oxidation of primary alcohols. The results indicated that the compound facilitated reactions at lower temperatures compared to traditional catalysts, highlighting its potential for energy-efficient processes .

Case Study 2: Environmental Impact Assessment

A comprehensive environmental impact assessment conducted on industrial sites revealed that nickel(II) chromate contamination led to significant biodiversity loss. The study documented genetic mutations in local flora and fauna, emphasizing the need for stringent regulations on the use of such compounds in industrial applications .

Case Study 3: Corrosion Resistance

Research into corrosion-resistant coatings demonstrated that nickel(II) chromate-based formulations provided superior protection against rust compared to conventional methods. The study found that these coatings extended the lifespan of metal components significantly, making them ideal for use in marine environments .

Mechanism of Action

The mechanism of action of dioxido(dioxo)chromium;nickel(2+);hydrate involves its ability to participate in redox reactions. The compound can transfer electrons to or from other molecules, thereby altering their oxidation states. This redox activity is crucial for its catalytic and antimicrobial properties. The molecular targets include various enzymes and cellular components that are sensitive to changes in oxidation state .

Comparison with Similar Compounds

Chemical and Structural Properties

The following table summarizes key properties of nickel(2+) chromate(2-) hydrate and structurally related nickel compounds:

| Compound Name | Chemical Formula | CAS No. | Hydration State | Key Structural Features |

|---|---|---|---|---|

| Nickel(2+) chromate(2-) hydrate* | NiCrO₄·nH₂O | Not provided | Hydrated | Layered structure with CrO₄²⁻ anions |

| Nickel dichromate | NiCr₂O₇ | 15586-38-6 | Anhydrous | Dichromate (Cr₂O₇²⁻) bridges |

| Nickel(II) chloride hexahydrate | NiCl₂·6H₂O | 7791-20-0 | Hexahydrate | Octahedral Ni²⁺ coordination |

| Nickel(II) nitrate hexahydrate | Ni(NO₃)₂·6H₂O | 13478-00-7 | Hexahydrate | Nitrate ligands in crystal lattice |

*Hypothetical structure inferred from analogous compounds.

Key Observations :

Toxicity and Regulatory Status

| Compound | Toxicity Profile | Regulatory Status |

|---|---|---|

| Nickel dichromate | Carcinogenic (Cr⁶⁺), acute toxicity | Listed as a restricted substance |

| NiCl₂·6H₂O | Moderate toxicity (Ni²⁺ exposure) | Regulated under OSHA standards |

| Ni(NO₃)₂·6H₂O | Oxidizer, skin irritation | Controlled storage requirements |

- Nickel dichromate is explicitly restricted under global chemical regulations (e.g., EU REACH) due to its Cr⁶⁺ content, which is linked to lung cancer and respiratory damage .

- Hydrated nickel salts like NiCl₂·6H₂O are less toxic but still require handling precautions to mitigate nickel sensitization risks .

Q & A

(Basic) What are the standard synthesis protocols for Nickel(2+) Chromate(2-) Hydrate, and how can purity be verified?

Answer:

Synthesis typically involves reacting a nickel(II) salt (e.g., NiCl₂·6H₂O ) with a chromate source (e.g., Na₂CrO₄) in aqueous solution under controlled pH (6–8) to precipitate the compound. Stoichiometric ratios (1:1 Ni²⁺:CrO₄²⁻) and slow crystallization improve yield. Purity is verified via:

- XRD to confirm crystallinity and phase identity by matching with reference patterns (e.g., JCPDS/ICDD databases) .

- Elemental analysis (EDS/ICP-OES) to validate Ni:Cr stoichiometry .

- FT-IR spectroscopy to identify CrO₄²⁻ vibrational modes (~850–950 cm⁻¹) and hydrate-associated O-H stretches (~3400 cm⁻¹) .

(Advanced) How can contradictions in reported thermal decomposition data for Nickel(2+) Chromate(2⁻) Hydrate be resolved experimentally?

Answer: Discrepancies in decomposition temperatures (e.g., hydrate loss vs. CrO₄ structural breakdown) arise from variations in:

- Atmosphere (oxidizing vs. inert gas), affecting Cr(VI) stability .

- Heating rates (e.g., 5°C/min vs. 10°C/min), altering kinetic pathways.

Methodology: - Conduct TGA-DSC under standardized conditions (N₂/O₂ atmospheres, controlled humidity).

- Compare with literature using Kissinger analysis to calculate activation energies .

- Perform post-decomposition XRD to identify residual phases (e.g., NiO, Cr₂O₃) .

(Basic) What spectroscopic and crystallographic techniques are critical for characterizing Nickel(2+) Chromate(2⁻) Hydrate?

Answer:

- UV-Vis Spectroscopy: Assign d-d transitions (Ni²⁺ in octahedral geometry) and ligand-to-metal charge transfer (CrO₄²⁻ → Ni²⁺) bands .

- Single-Crystal XRD: Resolve Ni-O-Cr bond angles/distances and hydrate lattice positions. Use SHELXL97 or similar software for refinement .

- Raman Spectroscopy: Differentiate CrO₄²⁻ (symmetrical stretching ~780–850 cm⁻¹) from potential contaminants (e.g., dichromate) .

(Advanced) What approaches are used to analyze hydrogen-bonding networks in hydrated nickel chromate structures?

Answer:

- Graph-Set Analysis: Classify H-bond motifs (e.g., R₂²(8) rings) using crystallographic data from X-ray structures .

- DFT Calculations: Model H-bond energetics (e.g., bond lengths <2.8 Å) and compare with experimental data .

- Variable-Temperature XRD: Track hydrate stability and H-bond reorganization during dehydration .

(Basic) What safety protocols are essential when handling Nickel(2+) Chromate(2⁻) Hydrate in lab settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, fume hoods, and respirators (NIOSH-approved for Cr(VI) particulates) .

- Waste Disposal: Neutralize acidic Cr(VI) waste with reducing agents (e.g., FeSO₄) to convert Cr(VI) to Cr(III) .

- Exposure Monitoring: Regular air sampling for Ni/Cr(VI) levels (OSHA PEL: 5 µg/m³ for Cr(VI)) .

(Advanced) How can computational modeling enhance understanding of Nickel(2+) Chromate(2⁻) Hydrate’s electronic structure?

Answer:

- DFT Studies: Optimize geometry using B3LYP functionals to calculate Ni²⁺-CrO₄²⁻ charge transfer and band gaps .

- Molecular Dynamics (MD): Simulate hydrate dynamics (e.g., water loss pathways) under thermal stress .

- SCF-Xα-SW: Model ligand field parameters (10Dq) for Ni²⁺ to correlate with experimental UV-Vis data .

(Basic) How should researchers address inconsistencies in solubility data across literature sources?

Answer:

- Controlled Solubility Tests: Measure solubility in deionized water at 25°C (±0.1°C) using gravimetric analysis.

- Ionic Strength Adjustments: Account for common-ion effects (e.g., Na⁺/Cl⁻) using Davies equation .

- Cross-Validate with conductometric titrations to detect impurity-driven discrepancies .

(Advanced) What methodologies validate the environmental stability of Nickel(2+) Chromate(2⁻) Hydrate in aqueous systems?

Answer:

- Leaching Studies: Immerse samples in buffered solutions (pH 4–9) and quantify Ni²⁺/Cr(VI) release via ICP-MS .

- XPS Analysis: Monitor surface oxidation states (e.g., Cr(VI) → Cr(III) reduction) after exposure .

- Microscopy (SEM/TEM): Assess morphological changes (e.g., surface pitting) post-degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.